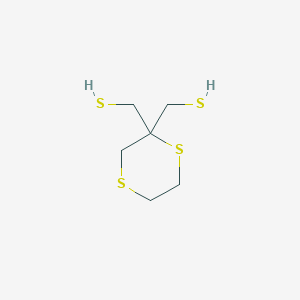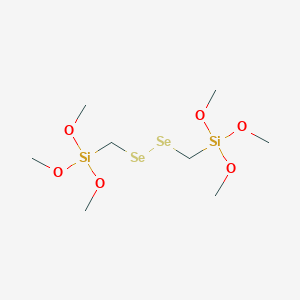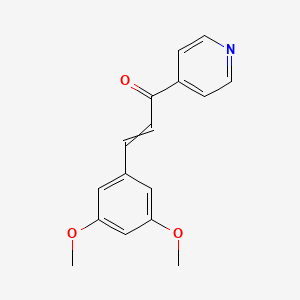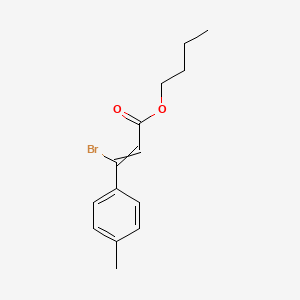
(1,4-Dithiane-2,2-diyl)dimethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Dithiane-2,2-diyl)dimethanethiol is an organosulfur compound with the molecular formula C6H12S4 It is characterized by a six-membered ring containing two sulfur atoms and two methanethiol groups attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dithiane-2,2-diyl)dimethanethiol typically involves the reaction of 1,4-dithiane with formaldehyde and hydrogen sulfide. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of a thioacetal intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: (1,4-Dithiane-2,2-diyl)dimethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (1,4-Dithiane-2,2-diyl)dimethanethiol serves as a versatile building block for the construction of complex molecular architectures. It is used in the synthesis of heterocycles, such as thiophenes and thiazoles, which are important in pharmaceuticals and agrochemicals .
Biology and Medicine: Its ability to form stable complexes with metal ions makes it useful in the design of metalloenzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with unique properties. It is also employed as a stabilizer in the formulation of lubricants and as a corrosion inhibitor .
Mecanismo De Acción
The mechanism of action of (1,4-Dithiane-2,2-diyl)dimethanethiol involves its interaction with molecular targets through its thiol groups. These groups can form covalent bonds with electrophilic centers in enzymes or other proteins, leading to inhibition of enzyme activity or modification of protein function. The sulfur atoms in the compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
1,3-Dithiane: Similar to (1,4-Dithiane-2,2-diyl)dimethanethiol, 1,3-Dithiane is used as a building block in organic synthesis.
1,4-Dithiane-2,5-diol: This compound is another derivative of 1,4-dithiane, used in the synthesis of sulfur-containing heterocycles.
Uniqueness: The uniqueness of this compound lies in its dual thiol groups and the specific arrangement of sulfur atoms in the ring. This structure imparts unique reactivity and makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Número CAS |
850408-53-6 |
|---|---|
Fórmula molecular |
C6H12S4 |
Peso molecular |
212.4 g/mol |
Nombre IUPAC |
[2-(sulfanylmethyl)-1,4-dithian-2-yl]methanethiol |
InChI |
InChI=1S/C6H12S4/c7-3-6(4-8)5-9-1-2-10-6/h7-8H,1-5H2 |
Clave InChI |
RGDDNZPCGLMOMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(CS1)(CS)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)


![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)



![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)




